molecular formula C9H7Cl2N3S B185738 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine CAS No. 39181-52-7

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

Cat. No. B185738
CAS RN: 39181-52-7
M. Wt: 260.14 g/mol
InChI Key: VWFJPGHKRXMPGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzyl chloride, a component of the compound, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid . Another method involves reacting 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Dichlorobenzyl chloride have been studied. For instance, it has been used as a starting reagent for the synthesis of novel 1,2,4-triazolium derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichlorobenzyl chloride, a component of the compound, have been documented .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agent

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine has potential applications as an antimicrobial agent due to its structural similarity to known antiseptics like dichlorobenzyl alcohol . It could be explored for its efficacy against bacteria and viruses, particularly in treating throat and mouth infections.

Agricultural Chemistry: Pesticide Synthesis

The compound’s chemical structure suggests it could be useful in synthesizing pesticides. Its dichlorobenzyl moiety is structurally similar to compounds used in fungicides and insecticides, which could make it a candidate for developing new agricultural chemicals .

Material Science: Polymer Modification

In material science, the compound could be investigated for modifying polymers. The presence of a thiadiazole ring might impart unique electrical or optical properties, making it suitable for creating specialized materials for electronics or photonics applications .

Analytical Chemistry: Chromatographic Studies

The compound’s distinct chemical structure could make it a subject of interest in chromatographic studies to develop new analytical methods for detecting similar structures in complex mixtures .

Environmental Science: Pollutant Degradation

Research could explore the use of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine in environmental science, particularly in the degradation of pollutants. Its reactivity with various environmental contaminants could be beneficial in bioremediation processes .

Organic Synthesis: Building Block

This compound could serve as a building block in organic synthesis, aiding in the construction of more complex molecules due to its reactive sites, which include the thiadiazole ring and the dichlorobenzyl group .

Medicinal Chemistry: Drug Design

In medicinal chemistry, the compound’s structure could be utilized in drug design, especially as a scaffold for creating molecules with potential therapeutic effects. Its structural features could interact with biological targets, leading to new drug discoveries .

Industrial Applications: Chemical Intermediate

Finally, in industrial applications, this compound could act as a chemical intermediate in the synthesis of various fine chemicals. Its dichlorobenzyl component is particularly valuable in the chemical industry for producing intermediates used in diverse applications .

Safety and Hazards

2,4-Dichlorobenzyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

While the future directions for “5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine” are not specifically documented, there is ongoing research into the development of drugs based on imidazole and benzimidazole bioactive heterocycles . This suggests potential future directions for related compounds.

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFJPGHKRXMPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350318
Record name 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

CAS RN

39181-52-7
Record name 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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